1-Ethoxynaphthalene-2-carbaldehyde
Description
1-Ethoxynaphthalene-2-carbaldehyde is a naphthalene derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 1 and an aldehyde (-CHO) group at position 2 of the naphthalene ring. This compound belongs to the class of aromatic aldehydes, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ethoxy group likely enhances solubility in organic solvents compared to non-polar naphthalene derivatives, while the aldehyde moiety enables participation in condensation and nucleophilic addition reactions .
Properties
CAS No. |
887575-75-9 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23g/mol |
IUPAC Name |
1-ethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-11(9-14)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3 |
InChI Key |
BPGRUVNQIMGTQA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC2=CC=CC=C21)C=O |
Canonical SMILES |
CCOC1=C(C=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : Aldehyde-containing naphthalenes (e.g., Naphthalene-1,4-dicarbaldehyde) exhibit bifunctional reactivity, enabling applications in polymer chemistry and cross-coupling reactions. Ethoxy substitution may sterically hinder reactions at the aldehyde site compared to smaller groups like -OH or -Cl .
Physical and Chemical Properties
Data gaps exist for this compound, but trends can be inferred from analogs:
- Melting/Boiling Points : Methyl- and methoxy-substituted naphthalenes (e.g., 1-Methylnaphthalene) typically have melting points between −30°C to 80°C and boiling points around 240–270°C . Ethoxy groups may lower melting points due to increased molecular flexibility.
- Solubility: Aldehyde derivatives are generally sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, acetone). The ethoxy group may improve solubility in ethers compared to hydroxy or chloro analogs .
Toxicological and Environmental Profiles
- This compound: No direct toxicity data available. Analogous naphthalene derivatives (e.g., naphthalene) are associated with hemolytic anemia and respiratory irritation in mammals .
- 2-Methoxy-1-naphthaldehyde: Limited ecotoxicological data; methoxy groups may reduce acute toxicity compared to unsubstituted naphthalenes .
- Naphthalene-1,4-dicarbaldehyde : Classified as hazardous for R&D use only; insufficient data on bioaccumulation or degradation .
Comparative Toxicity Table :
*Predicted using EPI Suite™ based on structural analogs.
Preparation Methods
Reaction Mechanism and Conditions
The hydroxyl group at position 2 of 2-hydroxy-1-naphthaldehyde undergoes protonation by the acidic catalyst, converting it into a better-leaving group (water). Ethanol then acts as the nucleophile, displacing the hydroxyl group to form the ethoxy substituent. Key parameters include:
-
Temperature : Reflux conditions (typically 78–85°C for ethanol).
-
Catalyst loading : 4–6 kg Na₂S₂O₇ per 50 kg starting material.
Post-reaction, excess ethanol is distilled, and the product is crystallized by cooling the aqueous solution to 0–5°C. Filtration and vacuum drying yield a faint yellow crystalline solid with a melting point of 109–113°C.
Industrial-Scale Optimization
Patent data reveal scalability insights:
| Parameter | Embodiment 1 | Embodiment 3 |
|---|---|---|
| Ethanol (kg) | 50 | 80 |
| Catalyst (kg) | 4 | 6 |
| Reaction Time (h) | 6 | 5 |
| Yield (%) | 94.6 | 95.1 |
| Purity (HPLC, %) | 97.8 | 97.5 |
Higher ethanol volumes improve mixing and reduce side reactions, while increased catalyst loading accelerates kinetics without compromising yield.
Alternative Alkylation Strategies
While the Williamson ether synthesis dominates industrial production, exploratory studies suggest additional pathways:
Solvent Effects on Reaction Efficiency
Studies on analogous etherifications (e.g., 2-ethoxynaphthalene synthesis) highlight solvent roles:
-
Polar aprotic solvents (e.g., acetone) enhance nucleophilicity but require stringent drying.
-
Ethanol itself acts as both solvent and reactant, simplifying purification.
Challenges in Purification and Characterization
Crystallization Dynamics
The product’s solubility profile dictates purification efficacy:
Analytical Validation
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 94–95 | 97–98 | High | Moderate |
| Diethyl Sulfate | ~80* | 90–92* | Moderate | Low |
| Grignard | 60–70* | 85–90* | Low | High |
*Estimated from analogous reactions.
The acid-catalyzed route outperforms alternatives in yield and scalability, making it the preferred industrial method.
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